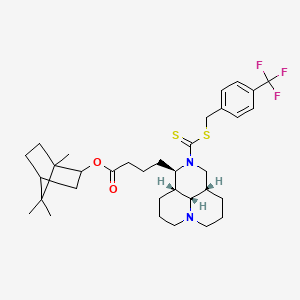

Anticancer agent 104

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H47F3N2O2S2 |

|---|---|

Molecular Weight |

636.9 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-[(5R,6R,9S,13S)-7-[[4-(trifluoromethyl)phenyl]methylsulfanylcarbothioyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |

InChI |

InChI=1S/C34H47F3N2O2S2/c1-32(2)25-15-16-33(32,3)28(19-25)41-29(40)10-4-9-27-26-8-6-18-38-17-5-7-23(30(26)38)20-39(27)31(42)43-21-22-11-13-24(14-12-22)34(35,36)37/h11-14,23,25-28,30H,4-10,15-21H2,1-3H3/t23-,25?,26+,27+,28?,30-,33?/m0/s1 |

InChI Key |

JIMANZWLKZZNBA-IEXCXIRMSA-N |

Isomeric SMILES |

CC1(C2CCC1(C(C2)OC(=O)CCC[C@@H]3[C@H]4CCCN5[C@H]4[C@@H](CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CCCC3C4CCCN5C4C(CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of PR-104 in Hypoxic Tumors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of PR-104, a hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironment of solid tumors. We will explore its bioactivation pathways, the resulting cellular damage, and the key experimental methodologies used to elucidate its function, providing a comprehensive resource for professionals in the field of oncology drug development.

Introduction: Exploiting Tumor Hypoxia

Tumor hypoxia, a common feature of solid malignancies, is a major contributor to therapeutic resistance and is associated with poor patient prognosis. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to exploit this unique tumor microenvironment. PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its more active form, PR-104A.[1] This guide will focus on the subsequent activation of PR-104A and its cytotoxic effects.

The Core Mechanism: A Tale of Two Activation Pathways

PR-104A's anti-tumor activity stems from its conversion to potent DNA cross-linking agents. This bioactivation occurs through two distinct mechanisms: a primary hypoxia-dependent pathway and a secondary, hypoxia-independent pathway.

Hypoxia-Selective Activation: The One-Electron Reduction Pathway

Under hypoxic conditions (low oxygen), PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other related diflavin oxidoreductases.[2][3] This reduction forms a nitro radical anion. In the absence of sufficient oxygen to reverse the reaction, this radical is further reduced to the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5] These metabolites are potent nitrogen mustards that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the hypoxia-activated pathway of PR-104.

Caption: Hypoxia-activated metabolic pathway of PR-104.

Hypoxia-Independent Activation: The Role of AKR1C3

Subsequent research revealed that PR-104A can also be activated in an oxygen-insensitive manner by the enzyme aldo-keto reductase 1C3 (AKR1C3). AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive nitro radical intermediate and directly forming the cytotoxic metabolites. The expression of AKR1C3 varies among different tumor types and can contribute to the efficacy of PR-104 even in well-oxygenated tumor regions.

The following diagram illustrates this alternative activation pathway.

Caption: AKR1C3-mediated activation of PR-104A.

Quantitative Data Summary

The selective toxicity of PR-104A towards hypoxic cells is a key feature. This is often quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (concentration causing 50% inhibition of cell growth) under aerobic conditions to the IC50 under hypoxic conditions.

| Cell Line | Cancer Type | HCR (PR-104A) | AKR1C3 Status | Reference |

| SiHa | Cervical Carcinoma | 10 | Positive | |

| H460 | Non-Small Cell Lung Cancer | 7 | Positive | |

| HCT116 | Colon Carcinoma | 36 | Negative | |

| HCT116 (POR-overexpressing) | Colon Carcinoma | 319 | Negative |

Phase I Clinical Trial Data (Solid Tumors)

| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |

| Every 3 weeks | 1100 mg/m² | Fatigue, febrile neutropenia, infection | |

| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | |

| Combination with Docetaxel + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |

| Combination with Gemcitabine | 140 mg/m² | Thrombocytopenia, neutropenic fever, fatigue |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of PR-104.

Clonogenic Survival Assay for Cytotoxicity Assessment

This assay is the gold standard for measuring the reproductive viability of cells after exposure to a cytotoxic agent.

Protocol:

-

Cell Culture: Maintain human tumor cell lines in appropriate complete growth medium.

-

Drug Exposure:

-

Plate cells at a low density in 6-well plates or T25 flasks.

-

For hypoxic conditions, place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 95% N2, and <0.1% O2) for a designated pre-incubation period (e.g., 4 hours).

-

Add varying concentrations of PR-104A to the cells under both aerobic (standard incubator) and hypoxic conditions. The exposure time is typically 2-4 hours.

-

-

Colony Formation:

-

After drug exposure, wash the cells with phosphate-buffered saline (PBS).

-

Trypsinize the cells to create a single-cell suspension.

-

Count the cells and plate a known number (ranging from 100 to 10,000 depending on the expected toxicity) into 100 mm dishes containing fresh medium.

-

Incubate the dishes for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

-

-

Staining and Counting:

-

Fix the colonies with a solution of 6% glutaraldehyde.

-

Stain the fixed colonies with 0.5% crystal violet.

-

Count the number of colonies in each dish.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each drug concentration: SF = (number of colonies formed / (number of cells seeded x PE/100)).

-

Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 values.

-

Alkaline Comet Assay for DNA Damage Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites.

Protocol:

-

Cell Treatment: Expose cells to PR-104A under aerobic or hypoxic conditions as described in the clonogenic assay protocol.

-

Slide Preparation:

-

Mix a suspension of treated cells with low-melting-point agarose.

-

Pipette this mixture onto a microscope slide pre-coated with normal-melting-point agarose.

-

Allow the agarose to solidify on ice.

-

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) to unwind the DNA.

-

Apply an electric field to the slides. Damaged DNA (containing breaks) will migrate out of the nucleus, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides with a Tris buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail moment, which is the product of the tail length and the fraction of DNA in the tail).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

LC-MS is a powerful analytical technique used to separate, identify, and quantify the metabolites of PR-104A.

Protocol:

-

Sample Preparation:

-

Culture cells and expose them to PR-104A under aerobic or hypoxic conditions.

-

After the desired incubation time, harvest the cells and the culture medium.

-

Perform a protein precipitation step, typically by adding a cold organic solvent like methanol or acetonitrile, to extract the small molecule metabolites.

-

Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the supernatant onto an LC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the parent drug (PR-104A) and its metabolites (PR-104H, PR-104M, etc.) based on their physicochemical properties.

-

-

Mass Spectrometry (MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use an appropriate ionization source (e.g., electrospray ionization - ESI) to generate ions from the analytes.

-

Detect and quantify the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for structural confirmation of the metabolites.

-

-

Data Analysis:

-

Identify the peaks corresponding to PR-104A and its metabolites by their retention times and m/z values.

-

Quantify the concentration of each analyte by comparing its peak area to that of a known concentration of a standard.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating hypoxia-activated prodrugs and the logical relationship of PR-104A's dual activation mechanism.

Caption: General experimental workflow for HAP evaluation.

Caption: Logical flow of PR-104A's dual activation mechanism.

Conclusion

PR-104 represents a sophisticated approach to cancer therapy by exploiting the hypoxic tumor microenvironment. Its dual mechanism of activation, both hypoxia-dependent and through the activity of AKR1C3, provides a broader therapeutic window. Understanding the intricate details of its mechanism, supported by robust experimental methodologies, is crucial for the continued development of this and other hypoxia-activated prodrugs. This guide provides a foundational resource for researchers and drug development professionals to further their understanding and drive innovation in this critical area of oncology.

References

- 1. Pharmacologically Increased Tumor Hypoxia Can Be Measured by 18F-Fluoroazomycin Arabinoside Positron Emission Tomography and Enhances Tumor Response to Hypoxic Cytotoxin PR-104 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

The Hypoxia-Activated Prodrug PR-104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-104 is a hypoxia-activated prodrug that has garnered significant interest in oncology research due to its selective cytotoxicity in the low-oxygen environment characteristic of solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of PR-104. It is designed to serve as a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation of PR-104 and providing methodologies for its study. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved in its activation and therapeutic effect.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing to treatment failure and disease progression.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment.[2] These compounds are relatively non-toxic in their prodrug form but are converted to potent cytotoxic agents by reductase enzymes that are active under hypoxic conditions.[2] PR-104 was developed as a dinitrobenzamide mustard prodrug to selectively target and eliminate these resistant hypoxic tumor cells.[1]

Discovery and Development of PR-104

PR-104 was designed as a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active prodrug form, PR-104A. This conversion is mediated by ubiquitous phosphatases. PR-104A is a 3,5-dinitrobenzamide nitrogen mustard that was identified through a rational drug design approach to create a less toxic and more effective hypoxia-activated agent compared to its predecessors. Preclinical studies demonstrated that PR-104A exhibits a significant increase in cytotoxicity under hypoxic conditions, with 10- to 100-fold greater activity compared to aerobic conditions in various human tumor cell lines.

Synthesis of PR-104

While a detailed, step-by-step synthesis protocol is proprietary and typically found in patent literature, the general synthetic route for PR-104 has been described in scientific publications. The synthesis involves a multi-step process. A publication in the journal Tetrahedron outlines a method for the synthesis of PR-104. Additionally, a more direct three-step procedure has been developed and published in patents. Researchers seeking to synthesize PR-104 should consult these primary sources for detailed methodologies.

Mechanism of Action

The mechanism of action of PR-104 involves a two-step activation process, leading to the formation of potent DNA cross-linking agents.

Activation from Pre-prodrug to Prodrug

Upon administration, the phosphate ester pre-prodrug, PR-104, is rapidly hydrolyzed by systemic phosphatases to its corresponding alcohol, PR-104A. This conversion is a critical first step in its activation cascade.

Reductive Activation of PR-104A

PR-104A undergoes bioreductive activation through two primary pathways:

-

Hypoxia-Selective One-Electron Reduction: In the hypoxic regions of tumors, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR) and other related flavoproteins. This reduction forms a nitro radical anion. Under hypoxic conditions, this radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, PR-104A, thus conferring the hypoxia selectivity.

-

Aerobic Two-Electron Reduction by AKR1C3: It was later discovered that PR-104A can also be activated under aerobic (oxygenated) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate. This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is believed to be responsible for the dose-limiting myelosuppression observed in clinical trials.

DNA Cross-linking and Cytotoxicity

The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents. They induce interstrand DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

PR-104 Activation Pathway

Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.

Experimental Workflow for PR-104 Evaluation

Caption: General experimental workflow for the preclinical evaluation of PR-104A.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of PR-104.

Table 1: Preclinical Cytotoxicity of PR-104A in Human Cancer Cell Lines

| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SiHa | Cervical Carcinoma | ~80 | ~0.8 | ~100 | |

| HT29 | Colon Carcinoma | >100 | ~1 | >100 | |

| H460 | Non-Small Cell Lung | ~20 | ~0.2 | ~100 | |

| HepG2 | Hepatocellular Carcinoma | - | - | 15 | |

| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | 51 | |

| SNU-398 | Hepatocellular Carcinoma | - | - | - | |

| Hep3B | Hepatocellular Carcinoma | - | - | - |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). HCR is the ratio of aerobic to hypoxic IC50.

Table 2: PR-104 Clinical Trial Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs)

| Trial Phase | Dosing Schedule | Combination Agent | MTD (mg/m²) | Dose-Limiting Toxicities | Reference |

| Phase I | Once every 3 weeks | None | 1100 | Fatigue, neutropenic sepsis, infection | |

| Phase I | Days 1, 8, 15 every 28 days | None | 675 | Thrombocytopenia, neutropenia | |

| Phase Ib | Day 1 of 21-day cycle | Gemcitabine | 140 | Thrombocytopenia | |

| Phase Ib | Day 1 of 21-day cycle | Docetaxel (60 mg/m²) | 200 | Neutropenic fever | |

| Phase Ib | Day 1 of 21-day cycle | Docetaxel (60 mg/m²) + G-CSF | 770 | - | |

| Phase Ib | Day 1 of 21-day cycle | Docetaxel (75 mg/m²) + G-CSF | ≥770 | - | |

| Phase I/II (Leukemia) | - | None | 3000-4000 | Myelosuppression, enterocolitis |

Table 3: Clinical Response Rates in Relapsed/Refractory Acute Leukemia (Phase I/II Trial at 3 or 4 g/m²)

| Leukemia Type | Number of Patients | Response Rate (%) | Response Types | Reference |

| Acute Myeloid Leukemia (AML) | 31 | 32 | CR (n=1), CRp (n=5), MLFS (n=6) | |

| Acute Lymphoblastic Leukemia (ALL) | 10 | 20 | CRp (n=1), MLFS (n=1) |

CR: Complete Response; CRp: Complete Response with incomplete platelet recovery; MLFS: Morphologic Leukemia-Free State.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of PR-104. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assay (e.g., MTT or CellTox™ Green Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of PR-104A in cell culture medium. For hypoxic conditions, place the plates in a hypoxic chamber (e.g., <0.1% O₂). Add the drug solutions to the wells. Include vehicle-treated controls for both aerobic and hypoxic conditions.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 4, 24, or 48 hours).

-

Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance on a microplate reader.

-

CellTox™ Green Assay: This assay measures the release of a fluorescent DNA-binding dye from cells with compromised membrane integrity. The dye can be added at the time of cell seeding or before reading the fluorescence. Measure fluorescence on a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Clonogenic Survival Assay

-

Cell Seeding: Prepare single-cell suspensions and seed a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected survival fraction to yield a countable number of colonies (e.g., 50-150 colonies/plate).

-

Treatment: Allow cells to attach, then treat with various concentrations of PR-104A under aerobic or hypoxic conditions for a defined period (e.g., 4 or 24 hours).

-

Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 7-14 days, or until colonies of at least 50 cells are visible.

-

Staining and Counting: Fix the colonies with a solution such as 6% glutaraldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the drug concentration on a log-linear scale to generate a survival curve.

Western Blot for AKR1C3 and POR

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for AKR1C3 or POR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of AKR1C3 and POR.

LC-MS/MS for PR-104 Metabolite Quantification

-

Sample Preparation:

-

Cell Extracts: After treatment with PR-104A, rapidly quench the metabolism (e.g., with ice-cold methanol) and extract the metabolites.

-

Plasma Samples: Deproteinize plasma samples (e.g., with methanol or acetonitrile) to precipitate proteins.

-

-

LC Separation: Separate the metabolites using a suitable liquid chromatography system and column (e.g., a C18 reverse-phase column).

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in a specific mode, such as selected reaction monitoring (SRM), to selectively detect and quantify PR-104A and its metabolites (PR-104H, PR-104M).

-

Data Analysis: Use appropriate software to process the data and quantify the concentration of each metabolite based on standard curves.

Alkaline Comet Assay for DNA Damage

-

Cell Treatment and Embedding: Treat cells with PR-104A. After treatment, embed a single-cell suspension in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the DNA fragments by electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that migrates into the tail of the comet. Analyze the images using specialized software to quantify parameters such as tail length, tail intensity, and tail moment.

Conclusion and Future Directions

PR-104 represents a significant advancement in the development of hypoxia-activated prodrugs. Its dual mechanism of activation, while providing broad antitumor potential, also presents challenges due to on-target toxicity in normal tissues expressing AKR1C3. The dose-limiting myelosuppression observed in clinical trials has highlighted the need for next-generation HAPs with improved tumor selectivity. Research is ongoing to develop analogues of PR-104 that are resistant to AKR1C3-mediated activation, thereby potentially widening the therapeutic window. Furthermore, the identification of predictive biomarkers, such as tumor hypoxia levels and AKR1C3 expression, will be crucial for patient selection in future clinical trials of PR-104 and related compounds. This technical guide provides a solid foundation for researchers to further explore the potential of PR-104 and to contribute to the development of more effective cancer therapies targeting the hypoxic tumor microenvironment.

References

PR-104A Active Metabolite Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic activation of PR-104A, a hypoxia-activated prodrug (HAP). It details the enzymatic pathways responsible for its conversion into potent cytotoxic agents, presents key quantitative data, and offers detailed experimental protocols for researchers in the field.

Executive Summary

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly hydrolyzed in vivo by alkaline phosphatases to its more lipophilic and active form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard designed to target hypoxic regions commonly found in solid tumors.[2] Its activation into DNA cross-linking agents occurs through two principal, spatially distinct metabolic pathways: a hypoxia-dependent pathway mediated by one-electron reductases and a hypoxia-independent (aerobic) pathway catalyzed by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).[3][4] The final active metabolites, the hydroxylamine PR-104H and the amine PR-104M, are potent DNA alkylating agents that induce cell death. Understanding these activation mechanisms is critical for the clinical development and application of PR-104 and related compounds.

Core Mechanism of PR-104A Bioactivation

The conversion of PR-104A to its cytotoxic forms is a multi-step reductive process. The presence or absence of oxygen dictates the dominant activation pathway.

Hypoxia-Dependent One-Electron Reduction

In the hypoxic microenvironment of tumors (typically <1% O₂), PR-104A is activated by one-electron reductases. The primary enzyme implicated in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), though other diflavin oxidoreductases such as MTRR, NDOR1, and NOS2A can also contribute.

This process involves the following steps:

-

Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.

-

Oxygen-Sensitive Futile Cycle: In the presence of sufficient oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, PR-104A, in a futile cycle that prevents the formation of the active metabolite. This rapid back-oxidation is a key feature that confers hypoxia selectivity.

-

Formation of Active Metabolites: Under hypoxic conditions, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite, PR-104H . PR-104H can be further reduced to the corresponding amine metabolite, PR-104M . Both PR-104H and PR-104M are reactive nitrogen mustards that can form DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.

Aerobic Two-Electron Reduction by AKR1C3

Certain tumor types exhibit high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), which can activate PR-104A independently of oxygen levels. This represents an "off-target" activation mechanism in well-oxygenated tissues but can also contribute to antitumor activity in AKR1C3-positive tumors.

The AKR1C3-mediated pathway involves a concerted two-electron reduction of the nitro group, bypassing the oxygen-sensitive nitro radical intermediate. This directly yields the hydroxylamine PR-104H, which can then be further reduced to PR-104M. This oxygen-insensitive activation is a significant factor in both the efficacy and the toxicity profile of PR-104, particularly the dose-limiting myelotoxicity observed in clinical trials, which is attributed to AKR1C3 expression in hematopoietic progenitor cells.

Caption: Metabolic activation pathways of PR-104A.

Quantitative Data Summary

The efficacy of PR-104A is highly dependent on the cellular environment (oxygen status) and the expression of activating enzymes. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines IC₅₀ values represent the concentration of drug required to inhibit cell growth by 50% following a 4-hour exposure.

| Cell Line | Cancer Type | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| HCT116 | Colon Carcinoma | 13 | 0.2 | 65 | |

| SiHa | Cervical Carcinoma | 25 | 0.8 | 31 | |

| HT29 | Colon Carcinoma | 6.5 | 0.3 | 22 | |

| A549 | Lung Carcinoma | 1.8 | 0.15 | 12 | |

| H460 | Lung Carcinoma | 0.51 | 0.01 | 51 | |

| A2780 | Ovarian Carcinoma | 20 | 1.7 | 12 | |

| RKO | Colon Carcinoma | ~30 | ~0.5 | ~60 | |

| MCF-7 | Breast Carcinoma | ~10 | ~0.5 | ~20 |

Table 2: Human Pharmacokinetic Parameters of PR-104 and its Metabolites Data from a Phase I clinical trial where patients received PR-104 at 675 mg/m² as a 1-hour intravenous infusion.

| Analyte | Cₘₐₓ (µg/mL) | AUC₀₋ᵢₙ𝒻 (µg·h/mL) | t₁/₂ (h) |

| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 | ~0.43 |

| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 | ~0.61 |

| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 | ~0.70 |

| PR-104G (Glucuronide) | 6.58 ± 3.70 | 8.16 ± 5.35 | ~0.43 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the formation and activity of PR-104A metabolites.

Quantification of PR-104A and Metabolites by LC-MS/MS

This protocol is adapted from a validated method for the determination of PR-104 and its metabolites in human plasma. It can be adapted for cell culture lysates or media.

Caption: General workflow for LC-MS/MS analysis of PR-104A metabolites.

1. Sample Preparation (from Plasma or Cell Lysate):

-

To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Dilute the supernatant 1:1 with 0.01% formic acid in water before injection.

2. UHPLC-MS/MS Conditions:

-

Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50mm x 2.1mm, 1.8µm).

-

Mobile Phase A: 0.01% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.01% Formic Acid.

-

Gradient: A typical gradient would start at ~5% B, ramp to 95% B over 3-4 minutes, hold for 1 minute, and then re-equilibrate at 5% B. Total run time is approximately 6 minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for PR-104A, PR-104H, and PR-104M should be optimized using authentic standards.

Western Blot for AKR1C3 and POR Expression

This protocol provides a general framework for detecting AKR1C3 and POR protein levels in cell lysates.

1. Protein Extraction:

-

Wash cell pellets with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Anti-AKR1C3 antibody: Recommended dilution of 1:1000.

-

Anti-POR antibody: Dilution should be optimized as per manufacturer's instructions.

-

Loading Control (e.g., β-actin): Dilution typically 1:5000.

-

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:5000 to 1:10000 for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

In Vitro Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of cytotoxicity.

1. Cell Seeding:

-

Prepare a single-cell suspension from a sub-confluent culture using trypsin.

-

Count cells and determine viability (e.g., using trypan blue).

-

Seed cells into 6-well plates. The number of cells seeded depends on the expected toxicity of the treatment. A typical range might be 200 cells for control and up to 10,000 cells for high drug concentrations or hypoxic conditions.

2. Drug Treatment and Incubation:

-

Allow cells to attach for at least 4-6 hours.

-

Replace the medium with fresh medium containing the desired concentrations of PR-104A or vehicle control.

-

For hypoxic treatment, place plates in a hypoxic chamber or incubator (<0.1% O₂) for the duration of the drug exposure (e.g., 2-4 hours). For normoxic controls, keep plates in a standard incubator (21% O₂).

-

After the exposure period, remove the drug-containing medium, wash cells once with PBS, and add fresh complete medium.

-

Incubate plates for 7-14 days until colonies in the control wells are visible and contain at least 50 cells.

3. Staining and Counting:

-

Aspirate the medium and gently wash the colonies with PBS.

-

Fix the colonies with a solution of 1:7 acetic acid/methanol for 5-10 minutes.

-

Aspirate the fixation solution.

-

Stain the colonies with 0.5% crystal violet in 25% methanol for 15-30 minutes.

-

Gently wash the plates with tap water to remove excess stain and allow them to air dry.

-

Count colonies containing ≥50 cells. The surviving fraction is calculated as: (mean number of colonies) / (number of cells seeded × plating efficiency), where plating efficiency is the fraction of untreated cells that form colonies.

AKR1C3 Enzymatic Activity Assay

This fluorometric assay measures AKR1C3 activity in cell lysates by monitoring the reduction of a substrate, coumberone, in the presence of NADPH.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate (KPO₄) buffer, pH 7.0.

-

NADPH Stock: 10 mM in assay buffer.

-

Coumberone Stock: 10 mM in DMSO.

-

AKR1C3 Inhibitor (SN34037) Stock: 10 mM in DMSO (for specificity control).

2. Assay Procedure:

-

Prepare cell lysates as described for Western blotting, but without SDS in the lysis buffer.

-

In a 96-well black plate, add the following to each well for a final volume of 200 µL:

-

40 µg of total protein (cell lysate).

-

Assay Buffer.

-

250 µM NADPH (final concentration).

-

For specificity control wells, add 1 µM SN34037 (final concentration).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding coumberone to a final concentration of 5 µM.

-

Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~450 nm) in kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the AKR1C3 activity. The SN34037-inhibited rate represents the AKR1C3-specific activity.

Conclusion

The bioactivation of PR-104A is a sophisticated process governed by both tumor hypoxia and the expression of specific reductases like POR and AKR1C3. This dual mechanism offers therapeutic potential but also presents challenges, such as off-target toxicity. A thorough understanding of these pathways and the application of robust experimental methodologies are essential for the continued development of PR-104A and the design of next-generation hypoxia-activated prodrugs with improved therapeutic indices. The protocols and data provided in this guide serve as a comprehensive resource for researchers dedicated to advancing this critical area of oncology drug development.

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aldo-Keto Reductase 1C3 in the Activation of Bioreductive Prodrug PR-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR-104, a dinitrobenzamide mustard prodrug, was initially developed to target hypoxic tumor cells, a hallmark of solid malignancies associated with therapeutic resistance. Its activation cascade involves the formation of the active alcohol, PR-104A, which is then reduced to cytotoxic DNA cross-linking agents. While the hypoxia-selective activation is mediated by one-electron reductases, a critical, oxygen-independent activation pathway has been identified, driven by the enzyme aldo-keto reductase 1C3 (AKR1C3). This off-target activation in well-oxygenated normal tissues expressing AKR1C3, particularly hematopoietic progenitor cells, has been linked to the dose-limiting myelotoxicity observed in clinical trials. However, the high expression of AKR1C3 in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), presents a therapeutic window and highlights its role as a predictive biomarker. This technical guide provides an in-depth analysis of the biochemical mechanisms, quantitative data, and experimental protocols related to the AKR1C3-mediated activation of PR-104.

Introduction to PR-104 and its Activation Pathways

PR-104 is a water-soluble phosphate ester pre-prodrug that undergoes rapid in vivo hydrolysis by phosphatases to its active form, PR-104A.[1] PR-104A is a bioreductive prodrug designed to be selectively activated within the hypoxic microenvironment of tumors.[2][3]

Hypoxia-Selective Activation (One-Electron Reduction)

Under hypoxic conditions, PR-104A is a substrate for one-electron reductases, most notably cytochrome P450 reductase (POR).[4] This reduction generates a nitro radical intermediate. In the absence of oxygen, this radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2] These metabolites are potent DNA cross-linking agents, leading to cell death. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent compound, PR-104A, thus conferring tumor selectivity.

Aerobic Activation by AKR1C3 (Two-Electron Reduction)

Contrary to its design as a hypoxia-activated prodrug, PR-104A can also be activated under aerobic conditions. This oxygen-independent pathway is catalyzed by aldo-keto reductase 1C3 (AKR1C3), a member of the AKR superfamily of NAD(P)H-linked oxidoreductases. AKR1C3 mediates a two-electron reduction of PR-104A, directly forming the active metabolites PR-104H and PR-104M without forming an oxygen-sensitive nitro radical intermediate. This aerobic activation by AKR1C3 is considered an "off-target" effect in normal tissues but can be exploited in tumors overexpressing the enzyme.

Quantitative Analysis of AKR1C3-Mediated PR-104 Activation

The efficiency of AKR1C3 in activating PR-104A has been quantified through various studies. The following tables summarize key quantitative data.

| Parameter | Value | Conditions | Reference |

| Km | 20.6 ± 2.6 µmol/L | Recombinant AKR1C3, Aerobic | |

| kcat | 0.800 ± 0.025 min-1 | Recombinant AKR1C3, Aerobic |

| Cell Line | AKR1C3 Expression | Aerobic PR-104A Metabolism (pmol/106 cells/h) | Reference |

| HCT116 | Low | < 1 | |

| HCT116-AKR1C3 | High (Overexpression) | ~160 | |

| A549 | High | ~150 | |

| NCI-H460 | High | ~120 | |

| SiHa | Moderate | ~40 |

| Cell Line | Condition | PR-104A IC50 (µM) | Reference |

| HCT116 | Wild-type | >100 | |

| HCT116-AKR1C3 | AKR1C3 Overexpression | ~2.3 |

Signaling Pathways and Experimental Workflows

PR-104 Activation Pathway

Experimental Workflow: Assessing AKR1C3-Mediated PR-104A Activation

Detailed Experimental Protocols

Western Blot Analysis for AKR1C3 Expression

-

Objective: To detect and quantify AKR1C3 protein levels in cell lysates.

-

Procedure:

-

Prepare total cell lysates by harvesting cells and resuspending in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human AKR1C3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize AKR1C3 band intensity to a loading control (e.g., β-actin or GAPDH).

-

LC/MS/MS Quantification of PR-104A Metabolites

-

Objective: To measure the levels of PR-104H and PR-104M produced by cells following treatment with PR-104A.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a defined concentration of PR-104A (e.g., 100 µM) for a specified time (e.g., 1-4 hours) under aerobic conditions.

-

Collect both the cell pellet and the supernatant.

-

Perform protein precipitation by adding ice-cold acetonitrile to the samples.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.

-

Use a C18 column for chromatographic separation with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of PR-104A, PR-104H, and PR-104M.

-

Quantify the metabolites using a standard curve generated with authentic standards.

-

AKR1C3 Activity Assay using a Fluorogenic Probe

-

Objective: To measure the functional enzymatic activity of AKR1C3 in intact cells.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-incubate one set of wells with a specific AKR1C3 inhibitor (e.g., SN34037) to determine the AKR1C3-specific activity.

-

Add the fluorogenic substrate coumberone to all wells.

-

Incubate for a defined period (e.g., 4 hours).

-

Measure the fluorescence of the product, coumberol, using a plate reader (e.g., excitation/emission at 385/510 nm).

-

The AKR1C3-specific activity is calculated as the difference between the fluorescence in the absence and presence of the specific inhibitor.

-

Clinical Implications and Future Directions

The dual activation mechanism of PR-104 presents both challenges and opportunities in its clinical development.

-

Toxicity: The expression of AKR1C3 in normal tissues, particularly in CD34+ myeloid progenitor cells, is a primary contributor to the dose-limiting myelotoxicity of PR-104. This has limited the achievable therapeutic concentrations in patients.

-

Biomarker Strategy: The sensitivity of cancer cells to PR-104 is strongly correlated with AKR1C3 expression. This suggests that AKR1C3 could be a valuable predictive biomarker for patient stratification. High AKR1C3 expression in tumors like T-ALL could identify patient populations most likely to benefit from PR-104 therapy.

-

Development of AKR1C3-Resistant Analogs: To mitigate off-target toxicity, second-generation analogs of PR-104 have been developed that are poor substrates for AKR1C3 while retaining their hypoxia-selective activation. For example, the analog SN29176 was shown to be resistant to AKR1C3-mediated activation, potentially offering an improved therapeutic window.

Conclusion

Aldo-keto reductase 1C3 plays a pivotal, albeit complex, role in the pharmacology of PR-104. Its ability to activate PR-104A under aerobic conditions is a double-edged sword, causing dose-limiting toxicities while also providing a potential therapeutic target in AKR1C3-overexpressing cancers. A thorough understanding of this activation pathway, supported by robust quantitative assays and experimental models, is crucial for the continued development of PR-104 and next-generation bioreductive prodrugs. The strategic use of AKR1C3 as a biomarker and the development of analogs that evade its metabolic activity represent key strategies to harness the full therapeutic potential of this class of anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]

Preclinical Antitumor Activity of PR-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a water-soluble phosphate pre-prodrug of the dinitrobenzamide mustard PR-104A. It is a hypoxia-activated prodrug designed to selectively target the hypoxic regions commonly found in solid tumors, which are often associated with resistance to conventional therapies.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical antitumor activity of PR-104, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

PR-104 undergoes rapid in vivo hydrolysis to its active form, PR-104A. The antitumor activity of PR-104A is realized through two principal bioactivation pathways:

-

Hypoxia-Selective Reduction: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that induce cell death.

-

AKR1C3-Mediated Reduction: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors with high expression of AKR1C3 are therefore also potential targets for PR-104 therapy.

The dual mechanism of activation allows PR-104 to target a broader range of tumor microenvironments.

Figure 1: PR-104 activation pathways.

Quantitative In Vitro Activity

The cytotoxic potential of PR-104A has been evaluated in a panel of human cancer cell lines under both aerobic and hypoxic (anoxic) conditions. The data consistently demonstrate a significant increase in cytotoxicity under hypoxia.

| Cell Line | Cancer Type | Aerobic C₁₀ (µM)¹ | Anoxic C₁₀ (µM)¹ | Hypoxic Cytotoxicity Ratio (HCR)² |

| HepG2 | Hepatocellular Carcinoma | 0.8 | 0.053 | 15 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 5.7 | 0.11 | 51 |

| SNU-398 | Hepatocellular Carcinoma | 3.3 | Not Reported | >30 |

| Hep3B | Hepatocellular Carcinoma | Not Reported | Not Reported | Not Reported |

| HT29 | Colon Carcinoma | >100 | 1.0 | >100 |

| SiHa | Cervical Carcinoma | 18 | 0.45 | 40 |

| H460 | Non-Small Cell Lung Cancer | 14 | 0.35 | 40 |

¹ C₁₀ represents the concentration required to reduce cell survival by 90%. Data extracted from a study on hepatocellular carcinoma cell lines. ² HCR is the ratio of aerobic C₁₀ to anoxic C₁₀, indicating the selectivity for hypoxic cells.

Quantitative In Vivo Efficacy

The antitumor activity of PR-104 has been demonstrated in various human tumor xenograft models in mice.

Monotherapy

| Xenograft Model | Cancer Type | Treatment | Outcome |

| HepG2 | Hepatocellular Carcinoma | PR-104 | Significant growth reduction |

| Hep3B | Hepatocellular Carcinoma | PR-104 | Significant growth reduction |

| HT29 | Colon Carcinoma | PR-104 | Active as monotherapy |

| SiHa | Cervical Carcinoma | PR-104 | Active as monotherapy |

| H460 | Non-Small Cell Lung Cancer | PR-104 | Active as monotherapy |

| Panc-01 | Pancreatic Cancer | PR-104 | Active as monotherapy |

| 22RV1 | Prostate Cancer | PR-104 | Active as monotherapy |

PR-104 has shown single-agent activity in six out of eight xenograft models tested in one study. In pediatric preclinical models, PR-104 induced objective responses in 21 out of 34 solid tumor models at its maximum tolerated dose (MTD).

Combination Therapy

PR-104 has demonstrated greater than additive antitumor activity when combined with chemotherapeutic agents that are typically less effective against hypoxic cells.

| Xenograft Model | Cancer Type | Combination | Outcome |

| HepG2, PLC/PRF/5, SNU-398, Hep3B | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active in all 4 models |

| Panc-01 | Pancreatic Cancer | PR-104 + Gemcitabine | Greater than additive activity |

| 22RV1 | Prostate Cancer | PR-104 + Docetaxel | Greater than additive activity |

Experimental Protocols

In Vitro Cytotoxicity Assays

-

Cell Lines and Culture: Human tumor cell lines (e.g., HepG2, PLC/PRF/5, SNU-398, HT29, SiHa, H460) are cultured in appropriate media and conditions.

-

Drug Exposure: Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).

-

Hypoxic Conditions: For hypoxic experiments, cells are incubated in a chamber with a low oxygen concentration (e.g., <10 ppm O₂).

-

Survival Assay: Cell survival is assessed using a clonogenic assay or a proliferation assay (e.g., sulforhodamine B). The concentration of drug required to inhibit growth by 50% (IC₅₀) or reduce survival to 10% (C₁₀) is determined.

Figure 2: In vitro cytotoxicity experimental workflow.

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., 5 x 10⁶ cells) are injected subcutaneously into the flanks of the mice.

-

Treatment: When tumors reach a specified size, mice are treated with PR-104 (intravenously or intraperitoneally), a combination agent, or vehicle control.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Efficacy Assessment: Antitumor efficacy is determined by tumor growth delay or by excising tumors for clonogenic survival assays.

Assessment of Hypoxia

-

Pimonidazole Staining: To assess tumor hypoxia, mice are administered the hypoxia marker pimonidazole.

-

Immunohistochemistry: Tumors are excised, sectioned, and stained with an antibody against pimonidazole adducts. The hypoxic fraction is calculated as the ratio of the pimonidazole-stained area to the total viable tumor area.

Pharmacokinetics

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted to the alcohol prodrug PR-104A in vivo. In mice, PR-104 is well-tolerated. The pharmacokinetic profile of PR-104 and its metabolites has been characterized. Following administration, PR-104A is further metabolized to the active cytotoxic species PR-104H and PR-104M, as well as an inactive O-glucuronide metabolite, PR-104G.

Conclusion

The preclinical data for PR-104 strongly support its potential as an antitumor agent, particularly in the context of hypoxic solid tumors and those with high AKR1C3 expression. Its dual mechanism of activation and demonstrated efficacy, both as a monotherapy and in combination with other anticancer drugs, make it a compelling candidate for further clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of PR-104 and similar hypoxia-activated prodrugs.

References

- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the DNA Cross-Linking Mechanism of PR-104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PR-104, a hypoxia-activated prodrug that induces DNA cross-linking, leading to cancer cell death. This document details the activation cascade of PR-104, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for research and drug development applications.

Introduction to PR-104: A Dual-Activated Prodrug

PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its active alcohol form, PR-104A.[1][2] PR-104A is a dinitrobenzamide nitrogen mustard designed to be selectively activated within the tumor microenvironment.[2][3] Its mechanism of action is centered on the formation of highly cytotoxic DNA interstrand cross-links, which ultimately trigger cell cycle arrest and apoptosis.[4] The activation of PR-104A is uniquely dependent on two principal pathways: reduction in hypoxic conditions and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3), which can occur even in the presence of oxygen. This dual activation mechanism makes PR-104 a promising agent for targeting a range of solid tumors and hematological malignancies characterized by hypoxic regions or high AKR1C3 expression.

The Activation Pathway of PR-104

The journey of PR-104 from an inert compound to a potent DNA cross-linking agent involves a multi-step activation process.

Step 1: Systemic Conversion to PR-104A

Upon intravenous administration, the phosphate ester pre-prodrug PR-104 is rapidly hydrolyzed by systemic phosphatases into its more lipophilic alcohol derivative, PR-104A. This conversion is a critical initial step that prepares the molecule for entry into tumor cells.

Step 2: Bioreductive Activation to Cytotoxic Metabolites

Once inside the cell, PR-104A undergoes bioreduction to form the active DNA cross-linking species, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. This activation occurs through two distinct mechanisms:

-

Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR). This reduction is highly selective for hypoxic cells, leading to a significant increase in the cytotoxicity of PR-104A under these conditions. The cytotoxicity of PR-104A can be 10- to 100-fold higher under hypoxic conditions compared to aerobic conditions.

-

AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-insensitive manner through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). High levels of AKR1C3 expression have been observed in various tumor types, including certain leukemias, which provides a rationale for the use of PR-104 in these malignancies, independent of the hypoxic status.

The following diagram illustrates the activation pathway of PR-104:

Quantitative Analysis of PR-104A Cytotoxicity

The selective activation of PR-104A in hypoxic conditions is a key feature of its anticancer activity. This is reflected in the significant differences in its half-maximal inhibitory concentration (IC50) under aerobic versus hypoxic environments.

| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SiHa | ~17.6 | ~0.8 | 22 | |

| HCT116 | Not specified | Not specified | ~10-100 fold increase in cytotoxicity | |

| A549 | Not specified | Not specified | Not specified | |

| HT29 | Not specified | Not specified | Not specified | |

| H460 | Not specified | Not specified | Not specified |

Note: The table summarizes available data. "Not specified" indicates that the exact values were not provided in the referenced abstracts.

Experimental Protocols for Assessing DNA Damage

The genotoxic effects of PR-104 and its metabolites are primarily investigated through assays that detect DNA strand breaks and cross-links. The following are detailed methodologies for two key experiments.

Alkaline Comet Assay for DNA Interstrand Cross-links

The alkaline comet assay is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to quantify DNA interstrand cross-links.

Principle: DNA interstrand cross-links prevent the complete denaturation and migration of DNA in an electric field. By inducing a known amount of random DNA strand breaks (e.g., via irradiation), the degree of cross-linking can be inferred from the reduced migration of DNA in the comet tail.

Protocol:

-

Cell Treatment: Expose cell cultures to the desired concentrations of PR-104A or its metabolites for a specified duration under both aerobic and hypoxic conditions. Include a positive control (e.g., a known cross-linking agent like cisplatin) and a negative control (vehicle-treated).

-

Irradiation: After treatment, wash the cells and irradiate them on ice with a fixed dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.

-

Cell Embedding: Resuspend the cells in low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a chilled alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Then, apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (comet tail length and intensity) is inversely proportional to the frequency of interstrand cross-links. Quantify the comet parameters using appropriate image analysis software.

γH2AX Foci Formation Assay for DNA Double-Strand Breaks

The formation of γH2AX foci is an early cellular response to the induction of DNA double-strand breaks, which can be a consequence of the repair process for interstrand cross-links.

Principle: The histone H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. These foci can be visualized and quantified using immunofluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with PR-104A or its metabolites as described for the comet assay.

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Then, permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to the nucleus.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-γH2AX mouse monoclonal antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks. Analyze the images using automated or manual counting software.

DNA Damage Response to PR-104-Induced Cross-links

The formation of DNA interstrand cross-links by the active metabolites of PR-104 triggers a complex cellular DNA damage response (DDR). This response is crucial for determining the ultimate fate of the cancer cell.

The DDR pathway involves the recognition of the DNA lesion, followed by the recruitment of a cascade of proteins that attempt to repair the damage. Key players in this process include components of the Fanconi anemia (FA) and homologous recombination (HR) repair pathways. If the damage is too extensive to be repaired, the DDR will signal for the activation of cell cycle checkpoints, leading to cell cycle arrest, and ultimately, the initiation of apoptosis.

Conclusion

PR-104 represents a sophisticated approach to cancer therapy by exploiting the unique physiological conditions of the tumor microenvironment. Its dual activation mechanism, dependent on both hypoxia and the presence of AKR1C3, broadens its potential therapeutic window. A thorough understanding of its DNA cross-linking mechanism, the pathways of its activation, and the cellular responses it elicits is paramount for the continued development and clinical application of PR-104 and next-generation hypoxia-activated prodrugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this promising area of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Early-Phase Clinical Trial Results for PR-104: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for PR-104, a hypoxia-activated prodrug. The following sections detail the core findings, including quantitative data from Phase I and II trials, experimental protocols, and visualizations of the drug's mechanism and clinical workflow.

Introduction to PR-104

PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active alcohol form, PR-104A.[1][2][3] This nitrogen mustard prodrug is designed to target the hypoxic microenvironment characteristic of solid tumors.[4][5] Activation of PR-104A occurs through two primary pathways: reduction by one-electron reductases in hypoxic cells and by the enzyme aldo-keto reductase 1C3 (AKR1C3) independent of oxygen levels. This activation leads to the formation of the potent DNA cross-linking agents PR-104H (hydroxylamine) and PR-104M (amine), which induce cell-cycle arrest and apoptosis in tumor cells.

Mechanism of Action

The activation cascade of PR-104 is a two-step process. Initially, systemic phosphatases convert the administered PR-104 to PR-104A. Subsequently, intracellular reductases, predominantly active in hypoxic conditions, or the enzyme AKR1C3, reduce PR-104A to its cytotoxic metabolites that exert anti-tumor activity through DNA alkylation.

Phase I Clinical Trial in Solid Tumors (Weekly Dosing)

A Phase I study evaluated the safety and pharmacokinetics of PR-104 administered weekly to patients with advanced solid tumors.

Experimental Protocol

-

Patient Population: Patients with advanced solid tumors who had received a median of two prior chemotherapy regimens.

-

Dosing Schedule: PR-104 was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.

-

Dose Escalation: Doses ranged from 135 mg/m² to 900 mg/m².

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of weekly PR-104 administration.

-

Pharmacokinetic Analysis: Plasma concentrations of PR-104 and its metabolites were assessed on day 1 of the first cycle.

Quantitative Data Summary

Table 1: Patient Demographics and Dose Escalation

| Characteristic | Value |

|---|---|

| Number of Patients | 26 |

| Gender | 16 Male / 10 Female |

| Median Age (Range) | 58 years (30-70) |

| Median Prior Chemotherapy Regimens (Range) | 2 (0-3) |

| Dose Cohorts (mg/m²) | 135, 270, 540, 675, 900 |

| Number of Patients per Cohort | 3, 6, 6, 7, 4 |

| Median Treatment Cycles (Range) | 2 (1-7) |

Table 2: Dose-Limiting Toxicities (DLTs) in Cycle 1

| Dose Level (mg/m²) | Number of Patients | DLTs Observed |

|---|---|---|

| 540 | 6 | 1 (Grade 4 Thrombocytopenia) |

| 675 | 7 | 0 |

| 900 | 4 | 2 (Grade 4 Thrombocytopenia and Neutropenia) |

Table 3: Pharmacokinetic Parameters at 675 mg/m²

| Analyte | Cmax (μg/mL, mean ± SD) | AUC0-inf (μg·h/mL, mean ± SD) |

|---|---|---|

| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 |

| PR-104G | 6.58 ± 3.70 | 8.16 ± 5.35 |

| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |

| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |

Key Findings

The maximum tolerated dose (MTD) for weekly PR-104 was established at 675 mg/m². The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and neutropenia. No complete or partial tumor responses were observed in this study.

Phase Ib Combination Therapy in Solid Tumors

A Phase Ib trial investigated PR-104 in combination with gemcitabine or docetaxel in patients with advanced solid tumors.

Experimental Protocol

-

Patient Population: 42 patients with various advanced solid tumors.

-

Treatment Arms:

-

PR-104 + Gemcitabine (800 mg/m²) on days 1 and 8 of a 21-day cycle.

-

PR-104 + Docetaxel (60 or 75 mg/m²) on day 1 of a 21-day cycle, with some cohorts receiving G-CSF support.

-

-

Primary Objective: To determine the MTD of PR-104 in combination with standard chemotherapies.

Quantitative Data Summary

Table 4: MTD of PR-104 in Combination Therapy

| Combination Regimen | MTD of PR-104 (mg/m²) |

|---|---|

| + Gemcitabine | 140 |

| + Docetaxel (60 mg/m²) | 200 |

| + Docetaxel (60 mg/m²) + G-CSF | 770 |

| + Docetaxel (75 mg/m²) + G-CSF | ≥770 |

Key Findings

The combination of PR-104 with gemcitabine or docetaxel resulted in dose-limiting myelotoxicity. The addition of G-CSF allowed for a significant escalation of the PR-104 dose when combined with docetaxel. Two partial responses were observed in patients with nasopharyngeal and head and neck cancer.

Phase I/II Study in Acute Leukemia

A Phase I/II study evaluated PR-104 in patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Experimental Protocol

-

Patient Population: 50 patients (40 AML, 10 ALL) with relapsed/refractory disease.

-

Dosing: PR-104 was administered as a 1-hour intravenous infusion with doses ranging from 1.1 to 4 g/m².

-

Biomarker Analysis: Tumor hypoxia was assessed using the tracer pimonidazole and immunohistochemical analysis of HIF-1α and carbonic anhydrase IX.

Quantitative Data Summary

Table 5: Patient Demographics and Dosing in Leukemia Study

| Characteristic | Value |

|---|---|

| Number of Patients | 50 |

| Disease Type | 40 AML, 10 ALL |

| Dose Range (g/m²) | 1.1 - 4 |

Table 6: Grade 3/4 Treatment-Related Adverse Events

| Adverse Event | Percentage of Patients |

|---|---|

| Anemia | 62% |

| Neutropenia | 50% |

| Thrombocytopenia | 46% |

| Febrile Neutropenia | 40% |

| Infection | 24% |

| Enterocolitis | 14% |

Table 7: Response Rates at 3 or 4 g/m²

| Disease | Response Rate (CR, CRp, MLFS) | Number of Patients |

|---|---|---|

| AML | 32% | 10 of 31 |

| ALL | 20% | 2 of 10 |

CR: Complete Response; CRp: Complete Response without platelet recovery; MLFS: Morphological Leukemia-Free State

Key Findings

The study demonstrated that the bone marrow of leukemia patients is hypoxic, providing a rationale for the use of hypoxia-activated prodrugs. PR-104 showed evidence of clinical activity in this heavily pre-treated population, with a notable response rate at higher doses. The most common severe adverse events were myelosuppression and enterocolitis.

Conclusion

Early-phase clinical trials of PR-104 have established its safety profile, pharmacokinetics, and recommended doses for both monotherapy and combination regimens. The primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia. While single-agent activity in solid tumors was limited, PR-104 demonstrated promising responses in patients with acute leukemias, a setting where bone marrow hypoxia is prevalent. These findings support the continued investigation of hypoxia-activated prodrugs as a therapeutic strategy in oncology.

References

- 1. ascopubs.org [ascopubs.org]

- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

PR-104 In Vivo Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that has shown significant preclinical antitumor activity in a variety of cancer models. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which are potent DNA cross-linking agents.[2][3] This targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective tumor cell killing while sparing well-oxygenated normal tissues.[3][4]

Interestingly, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This dual mechanism of action, dependent on both hypoxia and AKR1C3 expression, makes PR-104 a promising therapeutic agent for a range of cancers, including those with significant hypoxic fractions and those overexpressing AKR1C3.

These application notes provide a summary of the in vivo efficacy of PR-104 in various xenograft models and detailed protocols for conducting such studies.

Mechanism of Action

The activation of PR-104 involves a two-step process. First, the administered PR-104 is systemically dephosphorylated to PR-104A. Subsequently, PR-104A undergoes bioreduction to its active cytotoxic forms. This reduction can occur through two primary pathways:

-

Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.

-

AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.

The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.

Figure 1: PR-104 Activation Pathway

In Vivo Efficacy in Xenograft Models

PR-104 has demonstrated significant antitumor activity as a single agent and in combination with other therapies in a variety of preclinical xenograft models.

Monotherapy

The efficacy of PR-104 as a single agent has been evaluated in numerous solid tumor and leukemia xenograft models.

| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |

| HT29 | Colon Cancer | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells. | |

| SiHa | Cervical Cancer | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | |

| H460 | Lung Cancer | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells. | |

| HepG2 | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth. | |

| Hep3B | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth. | |

| Various | Pediatric Solid Tumors | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models. | |

| Various | Acute Lymphoblastic Leukemia (ALL) | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models. |

Combination Therapy

The combination of PR-104 with radiotherapy or chemotherapy has shown synergistic or additive antitumor effects.

| Combination | Cell Line | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |

| PR-104 + Radiation | HT29, SiHa, H460 | Colon, Cervical, Lung | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity. | |